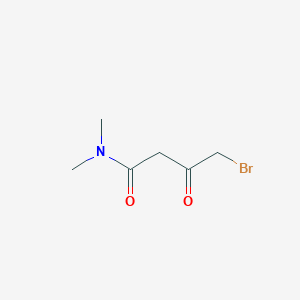
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate is an organic compound that features both nitro and sulfonate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of 2,6-dinitrophenylmethanol with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing nitro groups can make this less favorable.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Electrophilic Aromatic Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Nucleophilic Substitution: Products such as (2,6-dinitrophenyl)methyl amines or thiols.
Reduction: Products like (2,6-diaminophenyl)methyl 4-methoxybenzene-1-sulfonate.
Electrophilic Aromatic Substitution: Halogenated derivatives of the original compound.
科学研究应用
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting nucleophiles in biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro groups act as electron-withdrawing groups, making the aromatic ring less reactive towards electrophiles but more susceptible to nucleophilic attack. The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electronic effects of the nitro and sulfonate groups, which dictate its behavior in different chemical environments.
相似化合物的比较
Similar Compounds
(2,4-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with nitro groups at different positions.
(2,6-Dinitrophenyl)methyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine substituent instead of a methoxy group.
(2,6-Dinitrophenyl)methyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both nitro and sulfonate groups provides a balance of electron-withdrawing effects, making it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
123658-13-9 |
|---|---|
分子式 |
C14H12N2O8S |
分子量 |
368.32 g/mol |
IUPAC 名称 |
(2,6-dinitrophenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H12N2O8S/c1-23-10-5-7-11(8-6-10)25(21,22)24-9-12-13(15(17)18)3-2-4-14(12)16(19)20/h2-8H,9H2,1H3 |
InChI 键 |
OIXGRSAXFCZZNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


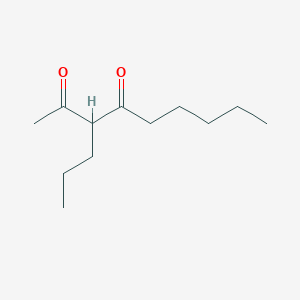

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
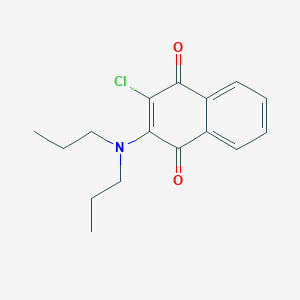

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
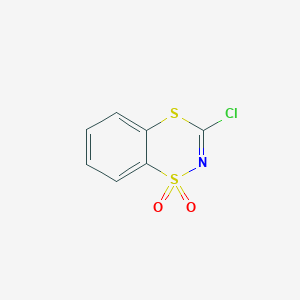
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
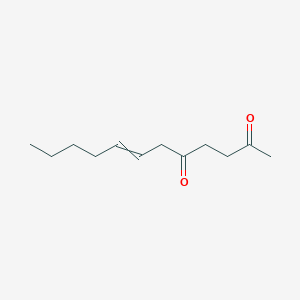

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
